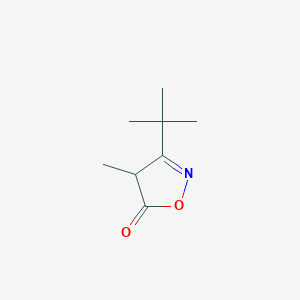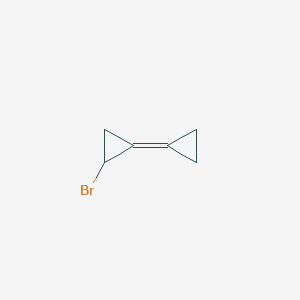
1-Bromo-2-cyclopropylidenecyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropylidenecyclopropane, also known as BCCP, is a cyclic compound that has been the subject of numerous scientific studies due to its unique structure and properties. BCCP is a cyclopropane derivative that has a cyclopropylidene group attached to one of its cyclopropane rings. This distinctive structure makes BCCP an interesting molecule to study, as it exhibits a range of chemical and biological properties that have potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Bromo-2-cyclopropylidenecyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biological targets. 1-Bromo-2-cyclopropylidenecyclopropane has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical And Physiological Effects
1-Bromo-2-cyclopropylidenecyclopropane has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 1-Bromo-2-cyclopropylidenecyclopropane has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Bromo-2-cyclopropylidenecyclopropane is its relatively simple synthesis, which makes it easy to obtain in large quantities. 1-Bromo-2-cyclopropylidenecyclopropane is also stable under a range of conditions, making it a useful compound for various lab experiments. However, one limitation of 1-Bromo-2-cyclopropylidenecyclopropane is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are numerous future directions for the study of 1-Bromo-2-cyclopropylidenecyclopropane, including the development of new synthetic routes for the production of 1-Bromo-2-cyclopropylidenecyclopropane and its derivatives. 1-Bromo-2-cyclopropylidenecyclopropane also has potential applications in the development of new cancer treatments, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, 1-Bromo-2-cyclopropylidenecyclopropane has potential applications in materials science, and further research is needed to explore its properties and potential uses in this field.
Synthesis Methods
The synthesis of 1-Bromo-2-cyclopropylidenecyclopropane involves the reaction of cyclopropylidene lithium with 1,2-dibromocyclopropane. This reaction results in the formation of 1-Bromo-2-cyclopropylidenecyclopropane, which is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-Bromo-2-cyclopropylidenecyclopropane is relatively straightforward and has been well-documented in the literature.
Scientific Research Applications
1-Bromo-2-cyclopropylidenecyclopropane has been the subject of numerous scientific studies due to its potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 1-Bromo-2-cyclopropylidenecyclopropane has been used as a building block for the synthesis of more complex molecules. For example, 1-Bromo-2-cyclopropylidenecyclopropane has been used in the synthesis of cyclopropane-fused polycyclic compounds, which have potential applications in drug discovery.
In medicinal chemistry, 1-Bromo-2-cyclopropylidenecyclopropane has been studied for its potential as an anticancer agent. Research has shown that 1-Bromo-2-cyclopropylidenecyclopropane can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
In materials science, 1-Bromo-2-cyclopropylidenecyclopropane has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles. 1-Bromo-2-cyclopropylidenecyclopropane has been shown to exhibit unique properties that make it an attractive candidate for the development of new materials with specific properties.
properties
CAS RN |
151964-04-4 |
|---|---|
Product Name |
1-Bromo-2-cyclopropylidenecyclopropane |
Molecular Formula |
C6H7Br |
Molecular Weight |
159.02 g/mol |
IUPAC Name |
1-bromo-2-cyclopropylidenecyclopropane |
InChI |
InChI=1S/C6H7Br/c7-6-3-5(6)4-1-2-4/h6H,1-3H2 |
InChI Key |
BSIWWDZXXQWESU-UHFFFAOYSA-N |
SMILES |
C1CC1=C2CC2Br |
Canonical SMILES |
C1CC1=C2CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



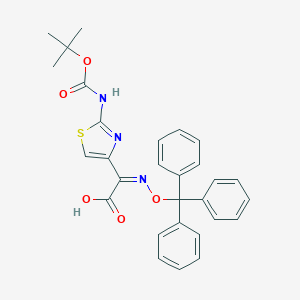
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
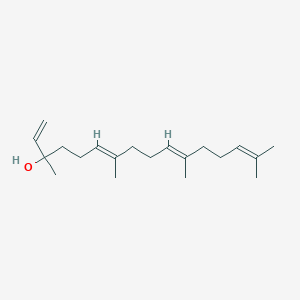
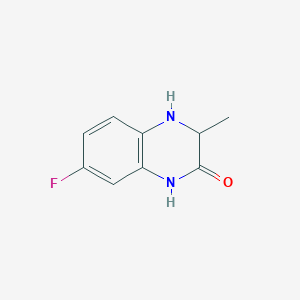
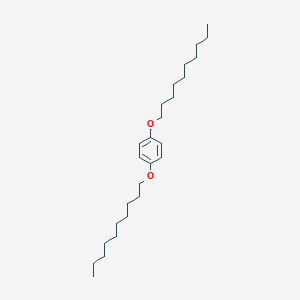
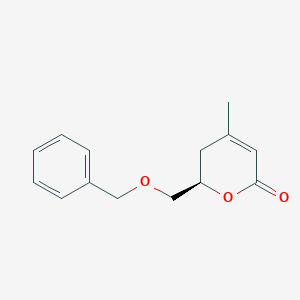
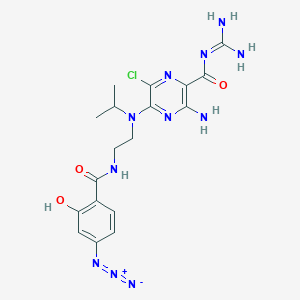
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
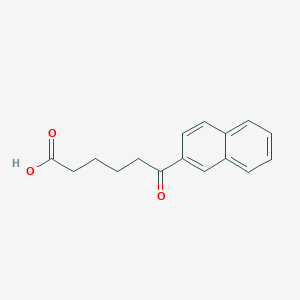
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
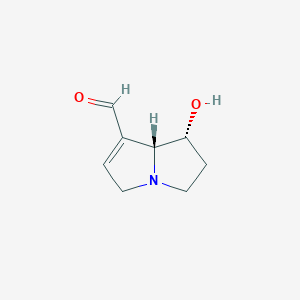
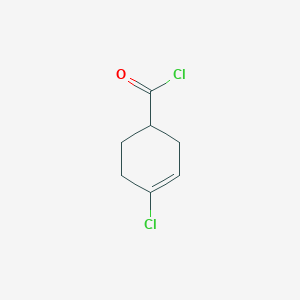
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
